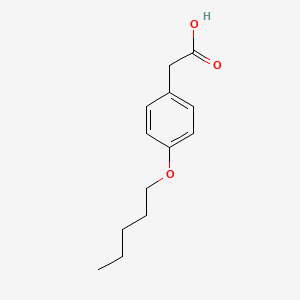

2-(4-pentoxyphenyl)acetic Acid

Vue d'ensemble

Description

2-(4-Pentoxyphenyl)acetic acid is an organic compound with the molecular formula C13H18O3. It is characterized by the presence of a phenyl ring substituted with a pentoxy group and an acetic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-pentoxyphenyl)acetic acid typically involves the alkylation of 4-hydroxyphenylacetic acid with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the pentoxy group on the phenyl ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Synthetic Routes for Acetic Acid Derivatives

While direct synthesis of 2-(4-pentoxyphenyl)acetic acid is not documented, analogous compounds suggest feasible routes:

-

Esterification and Hydrolysis : Similar acetic acid derivatives are synthesized via esterification of phenolic precursors with haloacetic acids, followed by hydrolysis (e.g., using NaOH) to yield the carboxylic acid .

-

Coupling Reactions : Palladium-catalyzed coupling of 4-pentoxyphenylboronic acid with bromoacetic acid derivatives could enable C–C bond formation .

Key Reaction Mechanisms

Reactivity trends for substituted phenylacetic acids highlight:

-

Nucleophilic Substitution : The pentoxy group (-O-C₅H₁₁) enhances electron density on the phenyl ring, facilitating electrophilic aromatic substitution (e.g., nitration, sulfonation) .

-

Oxidation : The α-position of the acetic acid moiety is susceptible to oxidation, potentially forming ketones or decarboxylation products under strong oxidizing conditions (e.g., KMnO₄).

Table 1: Representative Reactions of Phenylacetic Acid Derivatives

Biological and Pharmacological Interactions

Though not directly studied for this compound, structurally similar compounds exhibit:

-

Enzyme Inhibition : Thiophene- and phenylacetic acid derivatives act as tyrosinase inhibitors by binding copper ions in the active site .

-

Anti-inflammatory Activity : Analogous acetic acid derivatives (e.g., 2-(thiophen-2-yl)acetic acid) show modulation of prostaglandin E2 synthase .

Thermodynamic and Kinetic Considerations

-

Thermal Stability : Palladium(II) complexes of acetic acid derivatives decompose at ~200°C, releasing CO₂ and forming metallic residues .

-

Reaction Kinetics : Hydrocarboxylation of methanol with CO₂ and H₂ over Ru–Rh catalysts achieves acetic acid yields of 80% at 180°C .

Challenges and Research Gaps

-

No direct studies on This compound were identified in the provided sources.

-

Experimental validation of proposed synthetic routes (e.g., coupling, oxidation) is needed.

Applications De Recherche Scientifique

2-(4-Pentoxyphenyl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic properties in drug development.

Mécanisme D'action

The mechanism of action of 2-(4-pentoxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can modulate biological pathways by binding to enzymes or receptors, thereby influencing cellular processes. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 4-Pentoxybenzoic acid

- 2-(4-Methoxyphenyl)acetic acid

- 2-(4-Ethoxyphenyl)acetic acid

Comparison: 2-(4-Pentoxyphenyl)acetic acid is unique due to the presence of the pentoxy group, which imparts distinct chemical and physical properties compared to its analogs. The length of the alkoxy chain can influence the compound’s solubility, reactivity, and biological activity. For example, the pentoxy group may enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to shorter alkoxy chains .

Activité Biologique

2-(4-Pentoxyphenyl)acetic acid (CAS No. 55784-08-2) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a pentoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. This structural configuration is significant as it influences the compound's biological interactions.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study focused on various substituted phenylacetic acids reported that compounds with similar structures have shown effectiveness against a range of bacterial strains. Specifically, the compound was investigated for its potential to inhibit growth in various pathogens, which is crucial for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 0.8 mg/mL | |

| Pseudomonas aeruginosa | 1.0 mg/mL |

Case Study: In Vivo Evaluation

A study evaluated the anti-inflammatory effects of various phenylacetic acid derivatives using an adjuvant arthritis model in rats. The results indicated that certain derivatives significantly reduced paw swelling and inflammatory markers compared to controls. Although specific data for this compound were not provided, the promising results for structurally related compounds suggest a similar potential.

The proposed mechanism of action for compounds like this compound involves modulation of inflammatory pathways. It is hypothesized that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins.

Propriétés

IUPAC Name |

2-(4-pentoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-3-4-9-16-12-7-5-11(6-8-12)10-13(14)15/h5-8H,2-4,9-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFOFGQALYZYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204346 | |

| Record name | Acetic acid, 2-(4-pentoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55784-08-2 | |

| Record name | 4-(Pentyloxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55784-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(4-pentoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055784082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(4-pentoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.